molecular formula C16H17N5O B11462216 2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11462216
M. Wt: 295.34 g/mol
InChI Key: DHOZCICPLWWADQ-UHFFFAOYSA-N
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Description

2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridyl-substituted amidines with guanidines, followed by oxidative cyclization using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the cyclization of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a triazole ring with a quinazoline moiety makes it a versatile scaffold for the development of new bioactive compounds and materials.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2,6-dimethyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H17N5O/c1-9-7-12-14(13(22)8-9)15(11-5-3-4-6-17-11)21-16(19-12)18-10(2)20-21/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20)

InChI Key

DHOZCICPLWWADQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=CC=N4)C(=O)C1

Origin of Product

United States

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